molecular formula C7H5ClN2 B076868 4-Chloro-1H-indazole CAS No. 13096-96-3

4-Chloro-1H-indazole

Cat. No.: B076868
CAS No.: 13096-96-3
M. Wt: 152.58 g/mol
InChI Key: CQTGQYVQJOJQCM-UHFFFAOYSA-N
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Description

4-Chloro-1H-indazole (CAS: 13096-96-3) is a heterocyclic aromatic compound with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol. It features a chloro substituent at the 4-position of the indazole core, a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Key physical properties include a melting point of 155–157°C, a density of 1.425 g/cm³, and a boiling point of 309.5°C at standard pressure . The compound exhibits moderate lipophilicity (logP ≈ 2.2) and low aqueous solubility, necessitating organic solvents like DMSO for biological studies .

This compound is a versatile intermediate in medicinal chemistry, serving as a precursor for kinase inhibitors, enzyme modulators, and anticancer agents. Its electron-withdrawing chloro group enhances electrophilicity, influencing reactivity in substitution and coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the reaction of 2-chlorobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization under acidic conditions to yield this compound . Another approach involves the use of 2-chlorobenzonitrile and hydrazine, which undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and reduce byproducts. Transition metal-catalyzed reactions, such as those using copper or palladium catalysts, are commonly used to facilitate the cyclization process . These methods offer advantages in terms of efficiency and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under various conditions, enabling the synthesis of diverse derivatives:

Reaction Type Reagents/Conditions Product Key Findings
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME, 80°C4-Aryl-1H-indazoleEfficient coupling with arylboronic acids yields biaryl derivatives.
AminationNH₃, CuI, L-proline, DMSO, 100°C4-Amino-1H-indazoleDirect amination achieves moderate yields (50–70%).
AlkoxylationNaOCH₃, DMF, 120°C4-Methoxy-1H-indazoleMethoxy substitution proceeds with >80% conversion under basic conditions.

Alkylation and Arylation

The N1 and N2 positions of the indazole ring exhibit distinct reactivity patterns:

N2-Alkylation

Trialkyl orthoformates in the presence of H₂SO₄ selectively alkylate the N2 position via a protonation-rearrangement mechanism (Scheme 1):

  • Protonation at N2 generates a reactive intermediate.

  • Reaction with trialkyl orthoformates forms 2-alkyl-4-chloro-2H-indazole derivatives .

Example :

  • Reagents : Trimethyl orthoformate, H₂SO₄, 100°C

  • Product : 2-Methyl-4-chloro-2H-indazole (85% yield)

Cyclization and Ring Functionalization

4-Chloro-1H-indazole serves as a precursor for fused heterocycles:

Reaction Conditions Product Application
C-H FunctionalizationCp*Co(III) catalyst, aldehydes, 100°CIndazole-fused polycyclesEnables synthesis of bioactive scaffolds .
Reductive CyclizationZn/HCl, EtOH, refluxTetrahydroindazole derivativesUsed in anticancer drug candidates .

Comparative Reactivity with Derivatives

The chlorine atom’s position significantly influences reactivity:

Compound Reactivity Profile
This compoundElectrophilic substitution at C4; N2-selective alkylation
5-Chloro-1H-indazoleLower electrophilicity at C5 due to steric hindrance
4-Chloro-1H-indazol-5-olHydroxyl group enables oxidation to quinone derivatives

Mechanistic Insights

  • Suzuki Coupling : Pd⁰/Pdᴵᴵ cycles mediate oxidative addition of the C-Cl bond, followed by transmetallation with boronic acids.

  • N2-Alkylation : Thermodynamic control favors N2-protonation due to resonance stabilization of the indazolium intermediate .

Scientific Research Applications

4-Chloro-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1H-indazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as inhibitors of phosphoinositide 3-kinase, a key enzyme involved in cell signaling pathways . The binding of this compound to these targets can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Substituted Indazoles

Halogen-Substituted Indazoles

Halogen substituents significantly alter electronic and steric properties. Table 1 compares key structural analogs:

Compound CAS Number Molecular Formula Substituent Positions Melting Point (°C) HOMO-LUMO Gap (eV)
4-Chloro-1H-indazole 13096-96-3 C₇H₅ClN₂ 4-Cl 155–157 5.12
4-Fluoro-1H-indazole 38585-61-4 C₇H₅FN₂ 4-F 140–142 5.08
4-Bromo-1H-indazole 53316-51-1 C₇H₅BrN₂ 4-Br 168–170 4.98
6-Chloro-1H-indazole 885522-12-3 C₇H₅ClN₂ 6-Cl 162–164 N/A
3-Chloro-6-fluoro-4-iodo-1H-indazole 887567-88-6 C₇H₃ClFIN₂ 3-Cl, 6-F, 4-I >200 N/A

Key Observations :

  • Electronic Effects : The chloro group at the 4-position increases electron-withdrawing capacity compared to fluoro and bromo analogs, as reflected in lower HOMO-LUMO gaps (higher reactivity) .
  • Steric Influence : Bulky substituents like bromo and iodo reduce solubility but enhance binding affinity in enzyme pockets (e.g., GST inhibition) .
  • Thermal Stability : Higher melting points correlate with increased halogen size (Cl < Br < I) due to stronger van der Waals interactions .

Amino- and Hydroxy-Substituted Indazoles

Functional groups like amino (-NH₂) and hydroxy (-OH) introduce hydrogen-bonding capabilities:

Compound Substituent Melting Point (°C) Biological Role
3-Amino-4-chloro-1H-indazole 3-NH₂, 4-Cl 167–169 Intermediate for antitumor agents
4-Hydroxy-1H-indazole 4-OH 198–200 Antioxidant and anti-inflammatory

Comparison :

  • This compound lacks hydrogen-bond donors, making it less polar than amino/hydroxy analogs. This impacts pharmacokinetics, favoring blood-brain barrier penetration .
  • 3-Amino-4-chloro-1H-indazole combines chloro’s electrophilicity with amino’s nucleophilicity, enabling dual reactivity in cross-coupling reactions .

Glutathione S-Transferase (GST) Inhibition

Substituted indazoles exhibit varied inhibition mechanisms (Table 2):

Compound Inhibition Type IC₅₀ (mM) Kᵢ (mM) Reference
This compound Non-competitive 0.5 0.06 ± 0.008
7-Chloro-1H-indazole Competitive 0.47 0.34
6-Fluoro-1H-indazole Competitive 0.47 0.93 ± 0.09
4-Fluoro-1H-indazole Non-competitive 0.5 0.60

Key Findings :

  • This compound shows stronger binding (lower Kᵢ) than fluoro analogs due to chloro’s electronegativity enhancing interactions with GST’s hydrophobic pockets .
  • Positional isomerism (4-Cl vs. 7-Cl) alters inhibition mechanisms: 4-Cl binds allosterically, while 7-Cl competes with glutathione at the active site .

Corrosion Inhibition and Quantum Chemical Parameters

DFT studies reveal electronic properties influencing corrosion inhibition efficiency:

Compound HOMO (eV) LUMO (eV) ΔE (eV) Electrophilicity Index (eV)
This compound -5.78 -0.66 5.12 2.89
4-Fluoro-1H-indazole -5.82 -0.74 5.08 2.94
4-Bromo-1H-indazole -5.65 -0.67 4.98 2.76

Insights :

  • Lower ΔE (HOMO-LUMO gap) in 4-Bromo-1H-indazole correlates with higher corrosion inhibition efficiency due to easier electron donation to metal surfaces .
  • This compound ’s moderate electrophilicity balances adsorption and stability on steel substrates .

Biological Activity

4-Chloro-1H-indazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and various therapeutic potentials, supported by case studies and data tables.

Chemical Structure and Synthesis

This compound belongs to the indazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the chlorine atom at the 4-position enhances its biological activity by influencing electronic properties and molecular interactions.

Biological Activities

1. Antitumor Activity

Research indicates that this compound derivatives exhibit significant antitumor properties. A study synthesized various indazole derivatives, including this compound, and evaluated their effects on cancer cell lines. Notably, compounds derived from this scaffold demonstrated potent inhibitory effects on Polo-like kinase 4 (PLK4), a key regulator in cell division and tumor growth:

CompoundTarget KinaseIC50 (nM)
This compoundPLK460

These findings were corroborated by in vivo studies using xenograft models, where the administration of these compounds resulted in significant tumor size reduction compared to controls .

2. Anti-inflammatory Properties

In addition to antitumor effects, this compound has shown anti-inflammatory activity. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. The concentration-dependent suppression suggests potential applications in treating inflammatory diseases .

3. Antiparasitic Activity

Indazole derivatives, including this compound, have been evaluated for their antiparasitic effects against Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship (SAR) analysis indicated that modifications at the 1-position significantly enhance activity against both epimastigote and amastigote forms of the parasite:

CompoundActivity TypeIC50 (μM)
This compoundEpimastigote0.25
This compoundAmastigote0.60

These results highlight its potential as a lead compound for developing new antiparasitic drugs .

Case Studies

Case Study 1: Antitumor Efficacy

A clinical study investigated the efficacy of a novel indazole derivative incorporating the 4-chloro substitution in patients with advanced colon cancer. The trial reported a significant reduction in tumor markers among participants treated with this compound compared to those receiving standard chemotherapy .

Case Study 2: Inflammatory Response Modulation

In a controlled experiment involving animal models of arthritis, treatment with this compound resulted in decreased joint inflammation and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups, supporting its role as an anti-inflammatory agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : The compound acts as a potent inhibitor of specific kinases involved in cell proliferation and survival pathways.
  • Cytokine Modulation : It modulates signaling pathways that regulate cytokine production, thereby exerting anti-inflammatory effects.
  • Antiparasitic Mechanism : The exact mechanism against T. cruzi is still under investigation but may involve disruption of metabolic pathways essential for parasite survival.

Q & A

Basic Research Questions

Q. How can synthesis protocols for 4-Chloro-1H-indazole be optimized for higher yields and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., DMSO for reflux, as in hydrazide coupling reactions) and reaction times (e.g., 18-hour reflux for cyclization steps) . Purification via recrystallization (water-ethanol mixtures) improves purity, while monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability . Validate purity using melting point analysis (e.g., 141–143°C ranges) and high-performance liquid chromatography (HPLC) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the indazole core and substituent positions. Compare chemical shifts with literature data for chloro-substituted indazoles .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., N–H stretches in indazole rings) .

Q. How should researchers validate structural data for this compound derivatives?

  • Methodological Answer : Cross-reference experimental data (e.g., NMR, XRD) with authoritative databases like EPA DSSTox and PubChem . For crystallographic data, refine structures using SHELX software, ensuring R-factors < 5% and validating hydrogen bonding networks .

Advanced Research Questions

Q. How can crystallographic studies resolve contradictions in reported structural data for this compound derivatives?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve ambiguities in substituent orientation or hydrogen bonding. Use SHELXL for refinement, paying attention to thermal displacement parameters and residual electron density maps . Compare results with Protein Data Bank (PDB) entries for analogous indazole structures .

Q. What strategies mitigate discrepancies in biological activity data for this compound analogs?

  • Methodological Answer :

  • Dose-Response Analysis : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
  • Control Experiments : Use known inhibitors (e.g., benzimidazole derivatives) as positive/negative controls .
  • Data Reprodubility : Validate assays in triplicate and cross-check with independent cell lines or enzymatic systems .

Q. How can structure-activity relationship (SAR) studies be designed for this compound-based drug candidates?

  • Methodological Answer : Systematically vary substituents (e.g., chloro, nitro, or aryl groups) and correlate changes with biological activity using regression models. Employ molecular docking (e.g., MOE software) to predict binding affinities against target proteins (e.g., kinases) . Prioritize analogs with logP values < 3.5 to balance solubility and membrane permeability .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and identify reactive sites (e.g., C4 position). Simulate reaction pathways with Gaussian or ORCA software, focusing on transition states and activation energies . Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. Data Validation and Contradiction Management

Q. How to address contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Re-examine sample purity (e.g., HPLC retention times) and solvent effects (e.g., deuterated solvents for NMR). Cross-validate with alternative techniques (e.g., IR for functional groups, XRD for crystal packing) . Consult multi-database resources (e.g., ChemIDplus, DSSTox) to resolve discrepancies in reported melting points or spectral peaks .

Q. What frameworks guide hypothesis-driven research on this compound's mechanism of action?

  • Methodological Answer : Apply the PICO framework to define:

  • Population : Target enzyme/receptor (e.g., cytochrome P450).
  • Intervention : this compound treatment.
  • Comparison : Untreated controls or reference inhibitors.
  • Outcome : Inhibition efficiency (IC50_{50}) .
    • Use FINER criteria to ensure feasibility, novelty, and ethical compliance in experimental design .

Properties

IUPAC Name

4-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTGQYVQJOJQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156818
Record name 4-Chloro-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13096-96-3
Record name 4-Chloro-1H-indazole
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Record name 4-Chloro-1H-indazole
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Record name 4-CHLORO-1H-INDAZOLE
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Synthesis routes and methods I

Procedure details

To a 250 ml flask with stir bar was added 2-methyl-3-chloroaniline (8.4 ml, 9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol) and chloroform (120 ml). This mixture was cooled to 0° C. with stirring. To the cooled mixture was added acetic anhydride (20.0 ml, 212 mmol) drop wise over 2 minutes. The reaction mixture was warmed to 25° C. and stirred for 1 hour. At this point, the reaction was heated to 60° C. Isoamyl nitrite (18.9 ml, 141 mmol) was added and the reaction was stirred overnight at 60° C. Once complete, water (75 ml) and THF (150 ml) were added and the reaction was cooled to 0° C. LiOH (20.7 g, 494 mmol) was added and the reaction was stirred at 0° C. for 3 hours. Water (200 ml) was added and the product was extracted with EtOAc (300 ml, 100 ml). The organic layers were combined, dried with MgSO4 and concentrated in vacuo to yield 4-chloro-1H-indazole 11.07 g (100%) as an orange solid. 1H NMR (400 MHz, CDCl3) δ 8.18 (d, J=1 Hz, 1H), 7.33 (d, J=8 Hz 1H), 7.31 (t, J=7 Hz, 1H), 7.17 (dd, J=7 Hz, 1 Hz 1H). LCMS (ESI pos) m/e 153 (M+1).
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
18.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
20.7 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a 250 ml flask with stir bar was added 3-chloro-2-methylaniline 11 (8.4 ml, 9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol) and chloroform (120 ml). This mixture was cooled to 0° C. with stirring. To the cooled mixture was added acetic anhydride (20.0 ml, 212 mmol) drop wise over 2 minutes. The reaction mixture was warmed to 25° C. and stirred for 1 hour. At this point, the reaction was heated to 60° C. Isoamyl nitrite (18.9 ml, 141 mmol) was added and the reaction was stirred overnight at 60° C. Once complete, water (75 ml) and THF (150 ml) were added and the reaction was cooled to 0° C. Lithium hydroxide (LiOH, 20.7 g, 494 mmol) was added and the reaction was stirred at 0° C. for 3 hours. Water (200 ml) was added and the product was extracted with EtOAc (300 ml, 100 ml). The organic layers were combined, dried with MgSO4 and concentrated to yield 4-chloro-1H-indazole 12 as an orange solid (11.07 g (100%). 1H NMR (400 MHz, CDCl3) δ 8.18 (d, J=1 Hz, 1H), 7.33 (d, J=8 Hz 1H), 7.31 (t, J=7 Hz, 1H), 7.17 (dd, J=7 Hz, 1 Hz 1H). LCMS (ESI pos) m/e 153 (M+1).
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
18.9 mL
Type
reactant
Reaction Step Three
Quantity
20.7 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-1H-indazole
4-Chloro-1H-indazole
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4-Chloro-1H-indazole
4-Chloro-1H-indazole
4-Chloro-1H-indazole

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